Potency Advantage: VU0134992 Hydrochloride vs. Tricyclic Antidepressants (TCAs) and SSRIs
VU0134992 hydrochloride (IC50 = 0.97 µM) is 92-fold more potent at inhibiting homomeric Kir4.1 channels than amitriptyline (IC50 = 89 µM) [1]. It is 16- to 39-fold more potent than nortriptyline (IC50 = 16–38 µM) and 16-fold more potent than fluoxetine (IC50 = 15.2 µM) [1][2]. These differences are based on whole-cell patch-clamp electrophysiology in heterologous expression systems. This dramatic potency gap means that VU0134992 hydrochloride can achieve near-complete Kir4.1 blockade at low micromolar concentrations without requiring high compound loading that would introduce off-target toxicities.
| Evidence Dimension | Kir4.1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.97 µM |
| Comparator Or Baseline | Amitriptyline (89 µM), Nortriptyline (16–38 µM), Fluoxetine (15.2 µM) |
| Quantified Difference | 16- to 92-fold lower IC50 (more potent) |
| Conditions | Whole-cell patch-clamp electrophysiology on heterologously expressed Kir4.1 channels |
Why This Matters
Higher potency enables effective Kir4.1 blockade at lower compound concentrations, reducing the risk of off-target effects and improving experimental signal-to-noise ratio.
- [1] Kharade SV, et al. Mol Pharmacol. 2018;94(2):926-937. (Table 2 comparator data) View Source
- [2] Ohno Y, et al. Brain Res. 2007;1178:44-51. View Source
